molecular formula C13H12ClN5 B032022 N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine CAS No. 444731-74-2

N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine

Cat. No. B032022
M. Wt: 273.72 g/mol
InChI Key: SCUMWVJJSLLWHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine involves a series of chemical reactions starting from 3-methyl-6-nitro-1H-indazole. Through processes including N-methylation, catalytic reduction, nucleophilic substitution, and alkylated reaction, a key intermediate is obtained, which is further modified to produce various derivatives with antitumor activities. This synthesis pathway highlights the compound's complex formation process and its potential for generating novel therapeutic agents (Chu De-qing, 2011).

Molecular Structure Analysis

The molecular structure of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine is characterized by the presence of indazole and pyrimidine fragments, which form a dihedral angle, indicating the compound's planar nature. This structure is further stabilized in the crystal form through π–π interactions and weak intermolecular C—H⋯N hydrogen bonds, facilitating the formation of dimers and columns in the crystal lattice. Such structural features are crucial for understanding the compound's interaction with biological targets (Haofei Qi et al., 2010).

Scientific Research Applications

Heterocyclic N-oxide Molecules

The synthesis and chemistry of heterocyclic N-oxide derivatives, including those derived from pyridine and indazole, are well-established for their utility as versatile synthetic intermediates with significant biological importance. These compounds, including N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine, are pivotal in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, showcasing their potential in cancer, antibacterial, and anti-inflammatory treatments. The heterocyclic N-oxide motif, thus, plays a crucial role in advanced chemistry and drug development investigations (Li et al., 2019).

Amino-1,2,4-triazoles in Organic Synthesis

Amino-1,2,4-triazoles serve as a fundamental raw material for the industry of fine organic synthesis, utilized in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their utility extends to analytical reagents, flotation reagents, heat-resistant polymers, and products with fluorescent properties and ionic liquids, highlighting their broad applicability in applied sciences, biotechnology, energy, and chemistry. This demonstrates the wide-ranging industrial and medical applications of derivatives of the chemical structure (Nazarov et al., 2021).

Food-derived Heterocyclic Amines

Food-derived heterocyclic amines (HAs), such as those related to N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine, are studied for their implications in human health, particularly in the context of mammary gland cancer in experimental models. The chronic administration of PhIP, a prevalent HA in fried and barbecued beef, has been shown to cause mammary gland cancer in rats, suggesting that the food-derived HAs might be etiologic agents in human breast cancer. This underlines the importance of investigating the chemical properties and biological interactions of similar compounds (Snyderwine, 1994).

Safety And Hazards

The compound has been classified under GHS07. The hazard statements include H302-H315-H319-H335. The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

N-(2-chloropyrimidin-4-yl)-2,3-dimethylindazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5/c1-8-10-4-3-9(7-11(10)18-19(8)2)16-12-5-6-15-13(14)17-12/h3-7H,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUMWVJJSLLWHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1C)NC3=NC(=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469840
Record name N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine

CAS RN

444731-74-2
Record name N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine
Source CAS Common Chemistry
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Record name N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine
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Record name N-(2-CHLOROPYRIMIDIN-4-YL)-2,3-DIMETHYL-2H-INDAZOL-6-AMINE
Source FDA Global Substance Registration System (GSRS)
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